Tocoretinate
Overview
Description
Tretinoin tocoferil is a compound that combines the benefits of tretinoin, a retinoid, and tocoferil, a form of vitamin E. This compound is primarily used in dermatology for its efficacy in treating various skin conditions such as acne vulgaris, skin aging, and hyperpigmentation . Tretinoin tocoferil is also known for its anti-ulcerative properties and is used in the treatment of skin ulcers .
Mechanism of Action
Target of Action
Tocoretinate, also known as tretinoin tocoferil, is a hybrid compound composed of α-tocopherol esterified with retinoic acid . The primary targets of this compound are skin fibroblasts . Fibroblasts play a crucial role in wound healing and the maintenance of skin integrity.
Mode of Action
This compound interacts with its targets, the skin fibroblasts, to stimulate their proliferation . This interaction results in an increase in DNA synthesis, particularly when the cells are treated with this compound in conjunction with Epidermal Growth Factor (EGF) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the stimulation of DNA synthesis in skin fibroblasts . This process is enhanced by the presence of EGF, leading to an increase in cell proliferation and wound healing .
Result of Action
The result of this compound’s action is the stimulation of DNA synthesis in skin fibroblasts, leading to increased cell proliferation . This effect contributes to its role as a wound healing agent . In addition, this compound has been shown to enhance the effects of EGF on DNA synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by exposure to light and heat . Therefore, it is recommended to store this compound in a cool, dark place to maintain its efficacy .
Biochemical Analysis
Biochemical Properties
Tocoretinate interacts with various biomolecules, playing a significant role in biochemical reactions. It shares similar activities with retinoic acid within a certain range, effectively repairing connective tissue areas . It promotes epidermal metabolism while regulating and slowing down the aging process of the epidermal layer and dermis .
Cellular Effects
This compound has been shown to influence cell function significantly. For instance, it has been found to enhance DNA synthesis induced by the Epidermal Growth Factor (EGF) in human intestinal epithelial cells . This enhancement is achieved by causing autocrine production of Insulin-like Growth Factor-I (IGF-I) in the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with EGF to stimulate DNA synthesis. When cells are pretreated with this compound, the DNA synthesis induced by EGF is markedly enhanced . This effect is dose-dependent, with the maximal effect obtained by 10^-7 M this compound .
Temporal Effects in Laboratory Settings
Therefore, it should be stored away from light to prevent color deepening .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tretinoin tocoferil involves the esterification of all-trans retinoic acid (tretinoin) with alpha-tocopherol. The reaction typically requires a dehydrating agent to facilitate the esterification process. One common method involves dissolving tretinoin in dichloromethane and reacting it with alpha-tocopherol in the presence of a catalyst .
Industrial Production Methods
Industrial production of tretinoin tocoferil follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tretinoin tocoferil undergoes several types of chemical reactions, including:
Oxidation: The compound is susceptible to oxidative degradation when exposed to light and air.
Photodegradation: Tretinoin tocoferil degrades under exposure to visible and UV light, particularly at wavelengths below 480 nm.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or atmospheric oxygen.
Photodegradation: Exposure to UV light sources such as UV-A fluorescent lamps can induce photodegradation.
Major Products Formed
Scientific Research Applications
Tretinoin tocoferil has a wide range of scientific research applications:
Dermatology: It is used in the treatment of acne vulgaris, skin aging, and hyperpigmentation.
Wound Healing: The compound promotes healing of skin ulcers by facilitating tissue granulation and wound healing.
Nanotechnology: Tretinoin-loaded nanofibers have been developed for topical skin delivery, showing potential as anti-acne patches.
Comparison with Similar Compounds
Similar Compounds
Retinol: A precursor to tretinoin, used in various skincare products for its anti-aging properties.
Isotretinoin: A retinoid used orally for severe acne treatment.
Adapalene: A synthetic retinoid used topically for acne treatment.
Tazarotene: A retinoid used for the treatment of psoriasis and acne.
Uniqueness
Tretinoin tocoferil is unique due to its combination of tretinoin and tocoferil, providing both retinoid and antioxidant benefits. This dual-action mechanism enhances its efficacy in treating skin conditions while minimizing potential side effects associated with retinoid use .
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQIJXOWVAHQES-UNAKLNRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046923 | |
Record name | Tretinoin tocoferil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-49-2, 40516-48-1 | |
Record name | α-Tocopheryl retinoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tretinoin tocoferil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocopheryl retinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretinoin tocoferil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCOPHERYL RETINOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRETINOIN TOCOFERIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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